molecular formula C21H24N2O2 B5808863 N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide

N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide

Cat. No. B5808863
M. Wt: 336.4 g/mol
InChI Key: VISMFSTTYKBIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide, also known as ABP, is a chemical compound that has been extensively studied for its potential use in scientific research. ABP is a piperidine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide is not fully understood, but it is thought to work by binding to and modulating the activity of certain receptors in the brain. These receptors include the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmitter systems. It has also been shown to have potential applications in the treatment of addiction and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide in lab experiments is its ability to selectively modulate specific neurotransmitter systems, allowing researchers to study the effects of these systems in isolation. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are many potential future directions for research involving N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide. One area of interest is the development of new drugs based on the structure of N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide, which could have potential applications in the treatment of addiction and depression. Another area of interest is the use of N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide as a tool to study the mechanisms of neurotransmitter systems in the brain, which could lead to a better understanding of the underlying causes of many neurological disorders.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide involves several steps, including the reaction of benzylamine with 3-acetylbenzoyl chloride to form N-(3-acetylphenyl)benzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide.

Scientific Research Applications

N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmitter systems. N-(3-acetylphenyl)-4-benzyl-1-piperidinecarboxamide has also been shown to have potential applications in the treatment of addiction and depression.

properties

IUPAC Name

N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16(24)19-8-5-9-20(15-19)22-21(25)23-12-10-18(11-13-23)14-17-6-3-2-4-7-17/h2-9,15,18H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISMFSTTYKBIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide

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